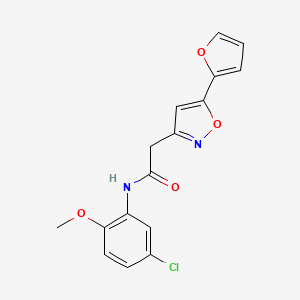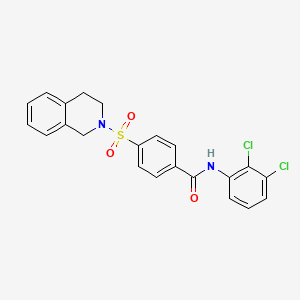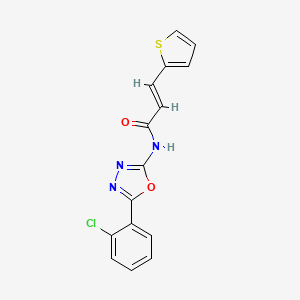
(E)-N-(4-(2-(méthylamino)-2-oxoéthyl)thiazol-2-yl)-3-(thiophène-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MAT or MAT2203 and is a member of the thiazole family of compounds.
Applications De Recherche Scientifique
- Cellules solaires polymères ternaires (PSC): Les PSC ternaires, qui se composent de trois composants de couche active (deux donneurs avec un accepteur ou deux accepteurs avec un donneur), ont attiré l'attention pour l'amélioration des rendements de conversion de puissance (PCE) dans les cellules solaires . Les chercheurs ont exploré l'utilisation de ce composé comme deuxième matériau accepteur dans les PSC ternaires. Par exemple, l'incorporation de 4,7-bis(5-bromothiophène-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) dans une couche active binaire (composée d'un polymère à large bande interdite J71 et d'un accepteur à faible bande interdite ITIC) a donné lieu à des PSC ternaires avec un PCE de 12,35 %, surpassant le dispositif binaire de contrôle (J71 : ITIC) avec un PCE de 10,79 %. L'amélioration du PCE est attribuée à une meilleure capture de la lumière et à un transport de charge équilibré grâce à l'incorporation de BTF .
- Performances de référence: Dans une autre étude, le BTF a été incorporé dans une couche active binaire PM6 : Y6, conduisant à un PCE remarquable de 16,53 %, le plus élevé rapporté parmi tous les PSC ternaires. Cela démontre le potentiel du BTF comme matériau accepteur facilement accessible et rentable pour améliorer les performances des cellules solaires .
Photovoltaïque et cellules solaires
En résumé, (E)-N-(4-(2-(méthylamino)-2-oxoéthyl)thiazol-2-yl)-3-(thiophène-2-yl)acrylamide est prometteur dans divers domaines, de la conversion de l'énergie solaire à la conception de médicaments et à la science des matériaux. Les chercheurs devraient continuer à explorer ses applications multiformes pour libérer tout son potentiel . 🌟
Mécanisme D'action
The mechanism of action of MAT2203 is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells through disruption of their cellular membranes.
Biochemical and Physiological Effects:
MAT2203 has been shown to have a number of biochemical and physiological effects. In antimicrobial and antifungal studies, it has been shown to disrupt the cellular membranes of microorganisms, leading to their death. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MAT2203 in lab experiments is its broad spectrum of activity against a variety of microorganisms and cancer cells. Another advantage is its potential as a chemotherapeutic agent. However, one limitation of using MAT2203 in lab experiments is its potential toxicity to healthy cells, which needs to be further studied.
Orientations Futures
There are many future directions for research on MAT2203. One area of research is the development of more efficient synthesis methods for MAT2203. Another area of research is the study of the potential toxicity of MAT2203 to healthy cells, in order to determine its safety for use as a chemotherapeutic agent. Additionally, research could be conducted to determine the potential of MAT2203 to be used in combination with other drugs for increased efficacy. Finally, further studies could be conducted to investigate the potential applications of MAT2203 in other areas of scientific research.
Méthodes De Synthèse
MAT2203 can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-bromoacetylthiophene, followed by reaction with methylamine and acryloyl chloride. Other methods include the reaction of 2-aminothiazole with 2-bromoacryloyl chloride, followed by reaction with thiophene-2-carboxylic acid.
Propriétés
IUPAC Name |
(E)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-14-12(18)7-9-8-20-13(15-9)16-11(17)5-4-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,18)(H,15,16,17)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMDLQKTWUDMT-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)

